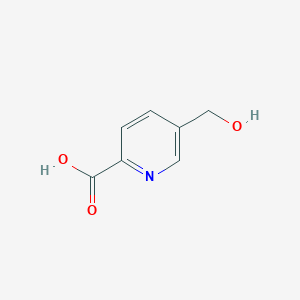

5-(Hydroxymethyl)picolinic acid

描述

Contextualization within the Broader Landscape of Pyridine (B92270) Carboxylic Acid Derivatives

Pyridine carboxylic acids are a class of organic compounds characterized by a pyridine ring substituted with one or more carboxyl groups. wikipedia.org The position of the carboxylic acid group on the pyridine ring gives rise to different isomers with distinct chemical properties and applications. wikipedia.orgwikipedia.org Picolinic acid, or 2-pyridinecarboxylic acid, is a well-known member of this family. wikipedia.org 5-(Hydroxymethyl)picolinic acid is a derivative of picolinic acid, featuring an additional hydroxymethyl group at the 5-position of the pyridine ring. nih.gov

The presence of both an acidic carboxylic group and a nucleophilic hydroxymethyl group, in addition to the nitrogen atom in the pyridine ring, makes this compound a multifunctional molecule. This combination of functional groups allows it to participate in a wide array of chemical reactions and interactions, setting it apart from simpler pyridine carboxylic acids. For instance, the carboxylic acid and the pyridine nitrogen can act as a bidentate chelating agent for metal ions, a property shared with picolinic acid. wikipedia.orgorientjchem.org The hydroxymethyl group, however, introduces a site for further chemical modification, such as esterification or oxidation, expanding its potential applications in synthesis and materials science. nih.govrsc.org

Research Significance in Contemporary Chemistry and Interdisciplinary Sciences

The research significance of this compound stems directly from its versatile chemical nature. In contemporary chemistry, it serves as a valuable building block for the synthesis of more complex molecules and coordination compounds. Its ability to form stable complexes with various metal ions is being investigated for applications in catalysis, materials science, and analytical chemistry. orientjchem.orgrsc.org

The interdisciplinary appeal of this compound is growing. For example, its derivatives are being explored in the development of new functional materials. The hydroxymethyl group can be polymerized or incorporated into larger polymer backbones, leading to materials with tailored properties. rsc.org In the field of medicinal chemistry, the pyridine carboxylic acid scaffold is a common feature in many biologically active compounds. While direct therapeutic applications of this compound are not the focus here, its role as a precursor or fragment in the design of new chemical entities is an area of active investigation. The broader family of picolinic acid derivatives has shown a range of biological activities, including immunological and neuroprotective effects, which fuels interest in the synthesis and characterization of novel analogues like this compound. nih.govnih.gov

The study of this compound and its derivatives contributes to a deeper understanding of structure-property relationships in heterocyclic chemistry. As researchers continue to explore its reactivity and coordination chemistry, new and innovative applications are likely to emerge, solidifying its place as a compound of considerable scientific interest.

Interactive Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C7H7NO3 |

| Molar Mass | 153.14 g/mol nih.gov |

| IUPAC Name | 5-(hydroxymethyl)pyridine-2-carboxylic acid nih.gov |

| CAS Number | 39977-41-8 nih.gov |

| Appearance | Solid sigmaaldrich.com |

| Synonyms | 5-(Hydroxymethyl)pyridine-2-carboxylic acid, 5-Hydroxymethyl-2-pyridinecarboxylic acid nih.gov |

Table 2: Related Pyridine Carboxylic Acid Isomers

| Compound Name | Systematic Name | Molecular Formula | Molar Mass ( g/mol ) | CAS Registry Number |

| Picolinic acid | 2-pyridinecarboxylic acid | C6H5NO2 | 123.11 | 98-98-6 |

| Nicotinic acid | 3-pyridinecarboxylic acid | C6H5NO2 | 123.11 | 59-67-6 |

| Isonicotinic acid | 4-pyridinecarboxylic acid | C6H5NO2 | 123.11 | 55-22-1 |

This table is adapted from Wikipedia's entry on Pyridinecarboxylic acid. wikipedia.org

属性

IUPAC Name |

5-(hydroxymethyl)pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c9-4-5-1-2-6(7(10)11)8-3-5/h1-3,9H,4H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFOQWSKCLFWNSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1CO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10542789 | |

| Record name | 5-(Hydroxymethyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10542789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39977-41-8 | |

| Record name | 5-(Hydroxymethyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10542789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Synthesis Optimization

Established Synthetic Routes for 5-(Hydroxymethyl)picolinic Acid

An established method for producing derivatives of picolinic acid involves the oxidation of the corresponding picoline. For instance, the synthesis of picolinic acid hydrochloride can be achieved through the oxidation of α-picoline using potassium permanganate (B83412). orgsyn.org The reaction is typically carried out in water, and the product is isolated after acidification with hydrochloric acid. orgsyn.org While this method applies to the parent picolinic acid, the synthesis of this compound requires a starting material that already contains the hydroxymethyl group or a precursor that can be converted to it.

Another approach involves the modification of a pre-existing picolinic acid derivative. For example, derivatives of this compound can be synthesized by reacting a 5-(halo-methyl)picolinic acid ester with dithiocarbamates, followed by hydrolysis of the ester to the carboxylic acid. google.com This indicates that 5-(chloromethyl)picolinic acid or 5-(bromomethyl)picolinic acid are key intermediates in some synthetic pathways.

Novel Synthetic Approaches and Derivatization Strategies

Recent advancements in synthetic chemistry offer new avenues for the synthesis and derivatization of this compound. These methods often focus on improving yield, selectivity, and functional group tolerance.

Palladium-Catalyzed Reactions for Hydroxymethyl Protection and Deprotection

While specific examples of palladium-catalyzed reactions for the protection and deprotection of the hydroxymethyl group on this compound are not extensively documented in readily available literature, palladium catalysis is a cornerstone of modern organic synthesis for creating carbon-carbon and carbon-heteroatom bonds. Such methods could theoretically be applied to the synthesis of precursors to this compound.

Multi-step Reaction Sequences for Functional Group Introduction

The synthesis of complex pyridine (B92270) derivatives often relies on multi-step reaction sequences to introduce various functional groups. A plausible, though not explicitly detailed in the search results for this specific compound, route could start from a more readily available substituted pyridine. For example, a synthetic sequence could involve the introduction of a hydroxymethyl group onto a pre-existing picolinic acid scaffold or the oxidation of a methyl group at the 5-position, followed by the introduction of the carboxylic acid at the 2-position.

A patented method for producing dithio-carbamate derivatives of 5-hydroxymethyl-picolinic acid starts from either 5-(hydroxy-methyl) or 5-(halo-methyl)picolinic acid or their esters. google.com This highlights a derivatization strategy where the hydroxymethyl group is a key handle for further functionalization.

| Starting Material | Reagent | Product | Application |

| 5-(Halo-methyl)picolinic acid ester | Dithiocarbamates | Dithio-carbamate derivative of 5-hydroxymethyl-picolinic acid ester | Synthesis of anti-inflammatory and anti-allergic agents google.com |

| 5-(Hydroxy-methyl)picolinic acid | Alkylisocyanates | Dithio-carbamate derivative of 5-hydroxymethyl-picolinic acid | Synthesis of anti-inflammatory and anti-allergic agents google.com |

Process Optimization for Enhanced Reaction Efficiency and Product Purity

Optimizing the synthesis of picolinic acid derivatives is crucial for their practical application. For the general synthesis of picolinic acid, process optimization can involve adjusting reaction conditions such as temperature, reaction time, and the choice of oxidizing agent to maximize yield and purity. orgsyn.org For instance, in the permanganate oxidation of α-picoline, controlling the addition of the oxidant and the subsequent workup procedure are key to obtaining a pure product. orgsyn.org

For derivatives like this compound, purification of the final product and intermediates is essential. Recrystallization is a common method for purifying solid compounds. prepchem.com The choice of solvent for recrystallization is critical and is determined empirically to ensure high recovery of the pure compound. The purity of the final compound is often assessed by its melting point and spectroscopic methods. prepchem.com

Coordination Chemistry and Metalligand Interaction Research

Ligand Design Principles for 5-(Hydroxymethyl)picolinic Acid

The design of ligands is a critical aspect of coordination chemistry, dictating the properties and structure of the resulting metal complexes. For this compound, its design principles are rooted in its chelation capabilities and the influence of its functional groups.

This compound primarily acts as a bidentate or tridentate ligand, utilizing the nitrogen atom of the pyridine (B92270) ring and the oxygen atoms from the carboxylate and hydroxymethyl groups as donor sites. The most common chelation mode involves the nitrogen atom and the carboxylate oxygen, forming a stable five-membered ring with the metal ion. wikipedia.org This N,O-chelation is a well-established binding motif for picolinic acid and its derivatives.

The hydroxymethyl group introduces the potential for further coordination. The oxygen atom of this group can coordinate to the metal center, leading to a tridentate binding mode. This additional coordination can enhance the stability of the complex. The preference for a bidentate versus a tridentate mode is influenced by several factors, including the nature of the metal ion, the reaction conditions, and the presence of other competing ligands.

The hydroxymethyl substituent at the 5-position of the pyridine ring significantly influences the coordination geometry and stability of the resulting metal complexes. This substituent can participate in intramolecular and intermolecular hydrogen bonding, which can stabilize the crystal lattice of the complex.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of a metal salt with the ligand in a suitable solvent. ajol.info The resulting complexes can be characterized by a variety of techniques, including single-crystal X-ray diffraction, infrared (IR) spectroscopy, and thermogravimetric analysis (TGA).

This compound readily forms complexes with a range of transition metals. For instance, complexes with Ni(II), Cu(II), and Zn(II) have been synthesized and characterized. orientjchem.orgorientjchem.org In these complexes, the ligand often coordinates in a bidentate fashion through the pyridine nitrogen and a carboxylate oxygen. The geometry around the metal center in these complexes can vary, with octahedral and square pyramidal geometries being common. mdpi.com For example, studies on similar picolinic acid complexes have shown the formation of mononuclear complexes of the type [M(L)(H2O)2] where M can be Co(II), Ni(II), Zn(II), and Cd(II). ajol.info The synthesis of these complexes often involves reacting the metal chloride or perchlorate (B79767) with the picolinic acid derivative. ajol.infoorientjchem.org

The following table summarizes the coordination numbers and geometries observed for some transition metal complexes with ligands similar to this compound.

| Metal Ion | Coordination Number | Geometry | Reference |

| Ni(II) | 6 | Octahedral | orientjchem.org |

| Cu(II) | 5 or 6 | Square Pyramidal or Octahedral | mdpi.com |

| Zn(II) | 5 or 6 | Square Pyramidal or Octahedral | nih.gov |

| Cd(II) | 7 | Distorted Pentagonal-Bipyramidal | nih.gov |

The coordination chemistry of this compound with lanthanide and actinide elements is an area of growing interest, particularly in the context of developing new materials with specific magnetic or luminescent properties and for radionuclide decorporation. rsc.org While specific studies on this compound with these f-block elements are not extensively documented in the provided search results, the general principles of lanthanide and actinide coordination suggest that the hard oxygen donor atoms of the carboxylate and hydroxymethyl groups would be preferred for binding. rsc.org The larger ionic radii of lanthanides and actinides can accommodate higher coordination numbers, potentially favoring the tridentate coordination of the ligand. Research on related hydroxypyridinone-based ligands has shown efficient chelation of lanthanide and actinide ions. rsc.org

The ability of this compound to act as a bridging ligand opens up possibilities for the construction of polynuclear and supramolecular architectures. The carboxylate group can bridge two metal centers, and the hydroxymethyl group can participate in hydrogen bonding networks to link individual complex units into larger assemblies. nih.gov These extended structures are of interest for their potential applications in areas such as catalysis, gas storage, and molecular magnetism. The formation of such architectures depends on a delicate balance of factors including the metal-to-ligand ratio, the nature of the counter-ion, and the solvent system used for crystallization.

Structural Elucidation of Metal Complexes through Advanced Crystallography

Advanced crystallographic techniques, particularly single-crystal X-ray diffraction, are indispensable for the precise determination of the three-dimensional structures of metal complexes. While specific crystallographic data for metal complexes of this compound are not extensively reported in publicly accessible databases, the well-documented structures of complexes formed with the parent picolinic acid and its other derivatives, such as 5-(trifluoromethyl)picolinic acid, provide valuable insights into the expected coordination modes.

Picolinic acids are known to act as bidentate chelating agents, coordinating to metal ions through the nitrogen atom of the pyridine ring and one of the oxygen atoms of the carboxylate group. nih.govwikipedia.org This chelation forms a stable five-membered ring, a common motif in the coordination chemistry of picolinic acid derivatives. The geometry of the resulting metal complex is then further defined by the coordination number and preference of the central metal ion, as well as the presence of other ligands, including solvent molecules.

For instance, studies on transition metal complexes with 5-(trifluoromethyl)picolinic acid have revealed the formation of various coordination geometries. nih.gov These complexes often exhibit outstanding photophysical and electrochemical properties. nih.gov The crystal structure of the parent picolinic acid has also been shown to form cocrystals of its neutral and zwitterionic forms. nih.gov It is anticipated that this compound would exhibit similar bidentate coordination. The hydroxymethyl group, while not typically involved in direct coordination to the primary metal center in a mononuclear complex, can play a crucial role in the supramolecular assembly of the complexes through intermolecular hydrogen bonding. This can lead to the formation of extended one-, two-, or three-dimensional networks in the solid state.

Table 1: Crystallographic Data for a Representative Picolinic Acid Derivative Complex

| Compound | Formula | Crystal System | Space Group | Key Bond Lengths (Å) | Ref. |

| 5-(trifluoromethyl)picolinic acid monohydrate | C₇H₄F₃NO₂·H₂O | Monoclinic | P2₁/c | N-C2: 1.3397(12), N-C6: 1.3387(12) | nih.gov |

This table presents data for a related compound to illustrate typical structural parameters, as specific data for this compound complexes is limited.

Electronic Structure and Bonding Analysis in Metalligand Systems

The electronic structure and the nature of the bonding between the ligand and the metal are fundamental to understanding the properties of the resulting complex. The introduction of a hydroxymethyl group at the 5-position of the picolinic acid scaffold can modulate the electronic properties of the ligand and, consequently, the metal-ligand interactions.

The pyridine ring of picolinic acid is an electron-deficient aromatic system. The hydroxymethyl group is generally considered to be a weak electron-donating group through inductive effects. This donation of electron density to the pyridine ring can influence the pKa of the carboxylic acid and the basicity of the pyridine nitrogen, thereby affecting the binding affinity of the ligand for different metal ions.

Spectroscopic techniques, in conjunction with computational methods like Density Functional Theory (DFT), are powerful tools for probing the electronic structure of these complexes. For example, changes in the infrared (IR) stretching frequencies of the carboxylate group upon coordination provide direct evidence of its bonding to the metal. Similarly, UV-Visible spectroscopy can reveal information about the d-d transitions of the metal center and ligand-to-metal or metal-to-ligand charge transfer bands, which are sensitive to the electronic environment of the metal ion. While specific electronic structure studies on this compound complexes are scarce, the principles derived from studies on related picolinic acid complexes are directly applicable.

Biological and Biochemical Mechanistic Investigations

Endogenous Metabolic Pathways and Biosynthesis

While specific research on the endogenous metabolism of 5-(Hydroxymethyl)picolinic acid is limited, its biosynthesis can be contextualized through the well-documented pathways of its parent compound, picolinic acid.

The kynurenine (B1673888) pathway is the primary route for the catabolism of the essential amino acid L-tryptophan in mammals, accounting for over 90-95% of its degradation. nih.govwikipedia.orgnih.gov This pathway is crucial for generating the essential co-factor nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) and produces several neuroactive and immunomodulatory metabolites. nih.govwikipedia.orgnih.govyoutube.com

The synthesis of picolinic acid occurs as a side branch of the kynurenine pathway. The process begins with the oxidative cleavage of L-tryptophan by the enzymes indoleamine 2,3-dioxygenase (IDO) or tryptophan 2,3-dioxygenase (TDO). nih.govyoutube.com Following a series of enzymatic steps, the intermediate 3-hydroxyanthranilic acid is formed. This is acted upon by 3-hydroxyanthranilic acid oxygenase (3HAO) to produce the unstable intermediate, 2-amino-3-carboxymuconic semialdehyde. nih.gov At this juncture, the pathway can proceed towards NAD+ synthesis or, alternatively, the enzyme aminocarboxymuconate-semialdehyde-decarboxylase (ACMSD) can convert the intermediate to 2-aminomuconic semialdehyde, which then undergoes a non-enzymatic cyclization to form picolinic acid. nih.gov

While picolinic acid is a recognized endogenous metabolite of this pathway, current scientific literature does not extensively document this compound as a naturally occurring product of L-tryptophan catabolism in humans. Its formation would theoretically require an additional enzymatic hydroxylation step on the pyridine (B92270) ring, the specifics of which are not established.

Microorganisms have evolved diverse enzymatic pathways to degrade pyridine derivatives like picolinic acid, often utilizing them as a sole source of carbon, nitrogen, and energy. researchgate.netnih.gov Bacteria from genera such as Alcaligenes, Arthrobacter, Burkholderia, and Rhodococcus have been shown to efficiently degrade picolinic acid. researchgate.netnih.govmdpi.com

A common initial step in the aerobic biodegradation of picolinic acid is hydroxylation of the pyridine ring. For example, Rhodococcus sp. PA18 initiates degradation by converting picolinic acid into 6-hydroxypicolinic acid (6HPA). mdpi.com This transformation is catalyzed by a hydroxylase enzyme. Subsequent enzymatic steps in various bacteria involve further hydroxylation, decarboxylation, and ring cleavage. In Alcaligenes faecalis, the pathway proceeds from 6HPA to 3,6-dihydroxypicolinic acid (3,6DHPA), which is then converted by a decarboxylase (PicC) into 2,5-dihydroxypyridine. mdpi.com This intermediate undergoes further degradation, eventually leading to intermediates of central metabolic pathways like the tricarboxylic acid cycle. mdpi.com

Although a specific degradation pathway for this compound has not been detailed, these established mechanisms for picolinic acid serve as a robust model. It is plausible that its degradation would also commence with enzymatic oxidation, potentially targeting the hydroxymethyl group or the pyridine ring, before undergoing ring cleavage.

Biochemical Mechanisms of Molecular Action

The molecular actions of this compound and its analogues are largely attributable to their ability to interact with metal ions and, consequently, with metalloenzymes and other metalloproteins.

The picolinic acid scaffold is a known inhibitor of several classes of metalloenzymes, primarily through the chelation of the enzyme's catalytic metal cofactor.

Dopamine (B1211576) β-hydroxylase (DBH): This copper-containing enzyme is essential for the biosynthesis of catecholamine neurotransmitters, catalyzing the conversion of dopamine to norepinephrine (B1679862). nih.govwikipedia.org Substituted picolinic acids have been identified as potent inhibitors of DBH. nih.gov Fusaric acid (5-butylpicolinic acid), a structural analogue of this compound, is a well-characterized DBH inhibitor. medchemexpress.comscbt.com The inhibitory mechanism is believed to involve the formation of a stable complex with the copper ions in the enzyme's active site, preventing its catalytic function. nih.gov Studies on a series of substituted picolinic acids revealed that concentrations for 50% inhibition (IC50) of DBH are typically in the 10⁻⁶ to 10⁻⁵ mol/L range. nih.gov

Metallo-β-lactamases (MBLs): These are zinc-dependent bacterial enzymes that confer resistance to a broad range of β-lactam antibiotics, posing a significant clinical threat. nih.govmdpi.com There are currently no clinically approved MBL inhibitors. mdpi.com The picolinic acid structure is a recognized metal-binding pharmacophore for MBL inhibition. nih.gov Derivatives such as 6-phosphonomethylpyridine-2-carboxylates (PMPCs) are potent, competitive, slow-binding inhibitors of B1 and B3 subclass MBLs, with inhibition constant (Ki) values in the low micromolar to nanomolar range. nih.gov X-ray crystallography has shown that the picolinic acid portion of these inhibitors binds directly to the dizinc (B1255464) center of the MBL active site, with the pyridine nitrogen and carboxylate oxygen interacting with the Zn(II) ions. nih.gov Given that inhibitors have been synthesized from the closely related starting material methyl 6-(hydroxymethyl)picolinate, it is highly probable that this compound also exhibits inhibitory activity against MBLs through a similar zinc-chelation mechanism. nih.gov

Esterases: There is limited specific information in the current literature regarding the direct inhibition of esterases by this compound. While studies have investigated the hydrolysis of picolinate (B1231196) esters, this research focuses on the molecule as a substrate rather than an inhibitor of esterase enzymes. nih.gov

A primary biochemical characteristic of picolinic acid and its derivatives is their ability to act as bidentate chelating agents for various di- and trivalent metal ions, including zinc, iron, copper, and chromium. mdpi.comnih.gov The chelation occurs through the coordinate bonds formed by the pyridine ring nitrogen atom and the oxygen of the deprotonated carboxyl group. mdpi.com This action can have profound effects in biological media.

By chelating metal ions, this compound can reduce the concentration of free, catalytically active metal ions. mdpi.com For instance, the chelation of ferrous iron (Fe²⁺) is a key antioxidant mechanism, as it prevents the iron-catalyzed formation of highly reactive hydroxyl radicals via the Fenton reaction. mdpi.com In cell culture, the iron-chelating properties of picolinic acid have been shown to inhibit iron uptake, decrease intracellular ferritin levels, and, as a compensatory response, increase the expression of transferrin receptors. nih.gov This sequestration of essential metal ions can influence cell growth and proliferation. nih.govnih.gov

The ability to chelate zinc ions gives this compound the potential to interact with a wide array of metalloproteins. As discussed, its likely inhibition of MBLs is a direct consequence of this activity. nih.govnih.gov

Beyond MBLs, another major class of potential targets is zinc finger proteins (ZNFs). ZNFs are one of the most abundant classes of proteins in humans and are involved in a vast range of crucial cellular processes, including gene transcription, DNA repair, and protein degradation. nih.govnih.gov They are characterized by one or more zinc finger domains, where a zinc ion is coordinated by cysteine and/or histidine residues, stabilizing a small protein fold essential for its function. nih.gov The structural integrity of these domains is absolutely dependent on the presence of the zinc ion. nih.gov

Zinc-chelating agents can disrupt the function of ZNFs by extracting the structural zinc ion, leading to the unfolding of the finger domain and a loss of function. This makes ZNFs potential targets for compounds with zinc-chelating capabilities like this compound. This interaction could potentially modulate the numerous cellular pathways regulated by these proteins.

Table of Mentioned Compounds

Modulation of Gene Expression and Receptor Activity (e.g., LDLR)

Picolinic acid and its derivatives are known to influence various biological pathways through the modulation of gene expression. Picolinic acid, an endogenous metabolite of L-tryptophan, has been shown to modulate immune functions by affecting gene expression in macrophages. nih.gov For instance, it can enhance the expression of the interferon-γ (INFγ) dependent nitric oxide synthase (NOS) gene and induce the expression of macrophage inflammatory proteins (MIP) 1α and 1β. nih.gov The mechanism of action for picolinic acid's immunomodulatory and anti-infective effects may involve its role as a chelator of zinc, which can disrupt the structure and function of zinc finger proteins (ZFPs). drugbank.comnih.gov These proteins are crucial for viral replication and normal cellular functions. drugbank.comnih.gov

The Low-Density Lipoprotein Receptor (LDLR) is a critical cell-surface receptor responsible for the uptake of low-density lipoprotein (LDL) cholesterol from the blood. nih.gov The expression of the LDLR gene is tightly controlled to maintain cholesterol homeostasis. nih.govnih.gov Key transcription factors, such as the Sterol Regulatory Element-Binding Protein (SREBP), regulate LDLR gene expression. nih.gov Another significant regulator is the proprotein convertase subtilisin/kexin type 9 (PCSK9), which binds to the LDLR and targets it for lysosomal degradation, thereby reducing the number of receptors on the cell surface. nih.govnih.gov While numerous studies have detailed the regulation of the LDLR gene and the impact of its mutations in diseases like familial hypercholesterolemia, nih.gov direct evidence specifically linking this compound to the modulation of LDLR gene expression or receptor activity is not extensively documented in current scientific literature.

Broad Biological Activities of Picolinic Acid Derivatives

Picolinic acid, a derivative of pyridine, and its analogues have been investigated for a wide range of biological activities. wikipedia.org These compounds serve as building blocks in the synthesis of various pharmaceuticals.

Anti-inflammatory and Antioxidant Potential

Derivatives of picolinic acid have demonstrated notable anti-inflammatory and antioxidant properties. For example, N-octadecanoyl-5-hydroxytryptamide (C18-5HT), an amide formed from serotonin (B10506) and octadecanoic acid, has shown significant in vivo and in vitro anti-inflammatory activity. nih.gov In a subcutaneous air pouch model, C18-5HT inhibited leukocyte migration, protein extravasation, and the production of nitric oxide (NO) and other inflammatory cytokines. nih.gov It also led to an increase in the anti-inflammatory cytokine IL-10. nih.gov

The antioxidant potential of related structures has also been explored. For instance, 5-hydroxymethylfurfural (B1680220) (5-HMF), which shares the 5-hydroxymethyl group, has exhibited antioxidant activity by scavenging free radicals and protecting erythrocytes from hemolysis induced by oxidants. nih.gov This protection is associated with a reduction in reactive oxygen species (ROS) and an increase in the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase (CAT). nih.gov While not a picolinic acid derivative, the antioxidant capacity of 5-HMF suggests that the hydroxymethyl group may contribute to such activities.

| Compound | Biological Activity | Key Findings |

| N-octadecanoyl-5-hydroxytryptamide (C18-5HT) | Anti-inflammatory | Inhibited leukocyte migration, NO and cytokine production; Increased IL-10. nih.gov |

| 5-hydroxymethylfurfural (5-HMF) | Antioxidant | Scavenged free radicals; Protected erythrocytes from oxidative damage. nih.gov |

Immunomodulatory Effects

Picolinic acid is recognized as an endogenous immunomodulator. nih.govdrugbank.com It is a metabolite of tryptophan produced by the body and plays a role in various immune responses. drugbank.comwikipedia.org Picolinic acid can potentiate the antimicrobial activity of macrophages against intracellular pathogens like Mycobacterium avium complex. nih.gov However, the precise mechanisms are complex; studies have shown that while it can enhance certain macrophage functions, it does not seem to rely on the generation of reactive oxygen intermediates (ROIs) or reactive nitrogen intermediates (RNIs) for this particular effect. nih.gov Instead, its ability to chelate metal ions, such as zinc, is thought to be a key part of its mechanism, potentially by interfering with zinc-dependent enzymes or zinc finger proteins that are vital for both host and pathogen. drugbank.comnih.gov

Insulin-Mimetic Properties of Metal Complexes

Metal complexes of picolinic acid and its derivatives have been a subject of significant research for their potential insulin-mimetic properties. nih.govnih.gov Vanadium, zinc, and copper complexes, in particular, have been synthesized and evaluated for their ability to mimic the action of insulin. rsc.orgnih.gov The insulin-mimetic activity of these complexes is often assessed by their ability to inhibit free fatty acid (FFA) release from adipocytes, a key function of insulin. rsc.orgnih.gov

Studies on complexes with 3-hydroxypyridine-2-carboxylic acid (a positional isomer of 5-hydroxymethylpicolinic acid) have shown that various metal complexes exhibit insulin-mimetic effects. nih.gov For instance, a copper complex of 3-hydroxypyridine-2-carboxylic acid was found to be the most potent among a series of tested metal complexes in an in vitro assay. nih.gov Similarly, vanadium and zinc complexes of picolinic acid derivatives have demonstrated insulin-mimetic activity, with some vanadium complexes showing efficacy comparable to VOSO₄ (vanadyl sulfate), a well-known insulin-mimetic agent. rsc.org The ligand itself, such as picolinic acid, is crucial as it can enhance the insulin-sensitizing activity of the metal ion. nih.gov

| Metal Complex Ligand | Metal Ion | Observed Insulin-Mimetic Activity |

| 3-Hydroxypyridine-2-carboxylic acid | Co(II), Fe(II), Zn(II), Mn(II), Cu(II) | All showed activity; Cu(II) complex was most potent. nih.gov |

| 3,5-Difluoropicolinic acid | V(IV)O, V(V)O₂, Zn(II) | Vanadium complexes showed activity similar to VOSO₄. rsc.org |

| 3-Hydroxypicolinic acid | V(IV)O, V(V)O₂, Zn(II) | Vanadium and zinc complexes were active, with vanadium being more potent. rsc.org |

Antihypertensive Actions

Derivatives of picolinic acid have been identified as potent antihypertensive agents. Research has focused on modifying the picolinic acid structure to optimize this activity. For example, 5-O-substituted derivatives of 5-hydroxypicolinic acid have been synthesized and tested in spontaneously hypertensive rats. nih.gov One such derivative, 5-n-Butoxy-picolinic acid, demonstrated antihypertensive effects comparable to fusaric acid, a known inhibitor of dopamine β-hydroxylase. nih.gov The introduction of a trifluoromethyl group to the alkoxy chain, as in 5-(5',5',5'-trifluoropentoxy)-picolinic acid, was found to enhance this activity. nih.gov

The proposed mechanism for the antihypertensive action of these picolinic acid derivatives is the inhibition of dopamine β-hydroxylase (DBH). sci-hub.box This enzyme is responsible for the conversion of dopamine to norepinephrine, a key neurotransmitter in the regulation of blood pressure. sci-hub.box By inhibiting DBH, these compounds can reduce norepinephrine levels in tissues like blood vessels, leading to a decrease in blood pressure. sci-hub.box Structure-activity relationship studies have also indicated that increasing the lipophilicity of these compounds can enhance their antihypertensive effect when administered orally. nih.gov

| Picolinic Acid Derivative | Antihypertensive Activity | Proposed Mechanism |

| 5-n-Butoxy-picolinic acid | Comparable to fusaric acid. nih.gov | Inhibition of Dopamine β-hydroxylase. sci-hub.box |

| 5-(5',5',5'-trifluoropentoxy)-picolinic acid | Enhanced activity compared to 5-n-Butoxy-picolinic acid. nih.gov | Inhibition of Dopamine β-hydroxylase. sci-hub.box |

| 5-[m-(trifluoromethyl)benzyl]thio-2-pyridinecarboxylic acid | Orally active antihypertensive agent. nih.gov | Not specified, but likely related to DBH inhibition. |

Structure Activity Relationship Studies and Derivatization

Systematic Synthesis of Functionalized 5-(Hydroxymethyl)picolinic Acid Analogs

The synthesis of functionalized analogs of this compound is pivotal for exploring their potential in various applications, from medicinal chemistry to materials science. A common strategy involves the protection of the hydroxymethyl group, often with a benzyl (B1604629) ether, which can be later removed through palladium-catalyzed hydrogenolysis. This allows for chemical modifications at other positions of the pyridine (B92270) ring without affecting the hydroxyl group. nih.gov

The synthesis of derivatives often starts from commercially available substituted picolines. For instance, picolinic acid derivatives intended as intermediates for pharmaceuticals can be synthesized from precursor compounds like 3-bromo-6-methoxy-5-(trifluoromethyl)picolinic acid. google.com The conversion of a bromine group on the picoline to a primary amine can be achieved by treatment with aqueous ammonia (B1221849) in the presence of a copper catalyst. google.com Subsequent amide bond formation with an appropriate amine, using standard coupling reagents like HATU, yields the final amide derivative. google.com

Another approach involves the functionalization of C(sp³)–H bonds. Metal-free strategies have been developed to synthesize quinoline (B57606) derivatives from 2-methylquinolines, which share a core structural motif with picolinic acid. These methods can tolerate a range of functional groups, including electron-withdrawing (e.g., -F, -Cl) and electron-donating (e.g., -Me, -MeO) substituents, providing access to a diverse library of analogs. nih.gov The synthesis of isosteres, where functional groups are replaced with others of similar physical or chemical properties, is also a key strategy. For example, the hydroxymethyl group can be replaced with phosphonic or sulfonic acid groups to modulate biological activity. The synthesis of a 6-(sulfomethyl)picolinic acid analog was achieved by reacting the corresponding bromomethyl derivative with sodium sulfite, followed by acid hydrolysis. nih.gov

Quantitative Analysis of Substituent Effects on Biological Activity

The biological activity of this compound derivatives can be significantly altered by the introduction of different substituents. Quantitative structure-activity relationship (QSAR) studies are essential to understand these effects. Quantum chemical calculations have been used to correlate the electronic structure of picolinic acid derivatives with their physiological activity, suggesting that properties like ionization potential are key determinants. nih.gov

A practical example is seen in the development of inhibitors for metallo-β-lactamases (MBLs), enzymes that confer antibiotic resistance. A series of picolinic acid derivatives were synthesized and tested for their ability to inhibit the NDM-1 enzyme. The parent compound, dipicolinic acid (DPA), showed an IC₅₀ value of 840 nM. Replacing one of the carboxylic acid groups with a phosphonic acid (compound 1 ) or a phosphonomethyl group (compound 2 ) led to a significant increase in potency. In contrast, derivatives with tetrazole or hydroxamic acid groups showed much higher IC₅₀ values, indicating weaker inhibition. Notably, an analog with a sulfomethyl group (compound 5 ) showed no inhibition at concentrations up to 10 µM, demonstrating that subtle changes in the acidic moiety can have a profound impact on biological function. nih.gov

Table 1: Inhibition of NDM-1 by Picolinic Acid Isosteres Data sourced from an investigation of dipicolinic acid isosteres for the inhibition of metallo-β-lactamases. nih.gov

| Compound | R Group | IC₅₀ (nM) |

| DPA | -COOH | 840 ± 40 |

| 1 | -PO(OH)₂ | 130 ± 10 |

| 2 | -CH₂PO(OH)₂ | 310 ± 10 |

| 3 | -CONHOH | 7700 ± 600 |

| 4 | Tetrazole | 7000 ± 500 |

| 5 | -CH₂SO₃H | > 10000 |

This data quantitatively demonstrates how substituent changes directly influence biological efficacy. The strong chelating ability of the phosphonic acid group likely contributes to the enhanced inhibition compared to the carboxylic acid or sulfonic acid analogs.

Tailoring Coordination Properties via Strategic Derivatization

The coordination behavior of this compound is highly tunable through strategic derivatization. The picolinate (B1231196) moiety acts as a bidentate ligand, coordinating to metal centers through the pyridine nitrogen and a carboxylate oxygen. Introducing or modifying substituents on the pyridine ring alters the ligand's electronic properties and steric profile, thereby influencing the stability, geometry, and reactivity of the resulting metal complexes. nih.govrsc.org

For example, the synthesis of four picolinic acid derivatives with a benzyl-protected hydroxy group was undertaken to create ligands suitable for both metal coordination and bioconjugation. nih.gov Single-crystal X-ray diffraction of these derivatives revealed that even minor changes in the substituents on the pyridine ring could lead to significant conformational changes in the benzyl protecting group, shifting its orientation from planar to perpendicular relative to the pyridine ring. nih.gov These conformational shifts, driven by a balance of π-stacking and other non-bonding interactions, directly impact how the ligand presents itself for coordination with a metal ion. nih.gov

Establishment of Structure-Function Correlations for Catalytic Efficiency and Supramolecular Assembly

Understanding the relationship between molecular structure and functional properties is critical for designing advanced materials and catalysts.

For catalytic efficiency , derivatives of picolinic acid, particularly picolinamides, are used as ligands in organometallic catalysts. For instance, [Cp*Ir(R-pica)X] complexes (where 'pica' is a picolinamide (B142947) ligand) are effective for reactions like the hydrogenation of CO₂ and the dehydrogenation of formic acid. nih.gov When such a catalyst was immobilized on mesoporous silica, it retained essentially the same catalytic activity for CO₂ hydrogenation as its homogeneous counterpart. nih.gov However, for formic acid dehydrogenation, the immobilized catalyst was about half as active. nih.gov This illustrates a structure-function correlation where the core catalytic unit's activity is maintained, but the support matrix (a form of derivatization) influences performance in specific reactions.

In the realm of supramolecular assembly , the functional groups on the picolinic acid scaffold dictate the non-covalent interactions that drive self-organization. Picolinic acid itself can exist in neutral or zwitterionic forms, leading to a rich diversity of supramolecular synthons. researchgate.net The introduction of a trifluoromethyl group at the 5-position, creating 5-(trifluoromethyl)picolinic acid, results in a hydrated crystal structure featuring a water-bridged hydrogen-bonding network. nih.gov This network is defined by four distinct hydrogen bonds between the picolinic acid and water molecules, forming a centrosymmetric dimer. nih.gov This is different from the zigzag chain formed by unsubstituted picolinic acid co-crystals. nih.gov These interactions, including hydrogen bonding, π-π stacking, and halogen-related interactions, are the primary drivers in forming specific 1D, 2D, or 3D networks, and their nature is directly correlated to the substituents present on the picolinic acid ring. nih.govresearchgate.net

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 5-(hydroxymethyl)picolinic acid. Both ¹H and ¹³C NMR provide atom-specific information, allowing for the unambiguous assignment of the molecule's proton and carbon framework.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays characteristic signals for each of the non-equivalent protons in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons. Typically, the aromatic protons on the pyridine (B92270) ring appear in the downfield region (δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring current and the electron-withdrawing nature of the nitrogen atom and the carboxylic acid group. The methylene (B1212753) protons of the hydroxymethyl group (-CH₂OH) are expected to resonate at a higher field compared to the aromatic protons, and their signal may show coupling to the hydroxyl proton, depending on the solvent and concentration. The acidic proton of the carboxylic acid group (-COOH) is typically observed as a broad singlet at a very downfield position (δ 10-13 ppm), although its visibility can be affected by the solvent and water content.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The carbon atoms of the pyridine ring will have distinct chemical shifts, with those closer to the nitrogen atom and the substituent groups showing more significant downfield shifts. The carbonyl carbon of the carboxylic acid group is characteristically found at a very low field (δ 160-180 ppm). The carbon of the hydroxymethyl group will appear at a much higher field.

The following tables present typical ¹H and ¹³C NMR chemical shift data for picolinic acid derivatives, which can be used as a reference for interpreting the spectra of this compound.

Table 1: Representative ¹H NMR Data for Picolinic Acid Derivatives

| Proton Assignment | Typical Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H-3 | 8.0-8.3 | d |

| H-4 | 7.6-8.0 | t |

| H-6 | 8.7-8.8 | d |

| -CH₂- | 4.5-5.0 | s |

| -COOH | 10.0-13.0 | br s |

Note: Chemical shifts are dependent on the solvent used.

Table 2: Representative ¹³C NMR Data for Picolinic Acid Derivatives

| Carbon Assignment | Typical Chemical Shift (δ, ppm) |

|---|---|

| C-2 | 164-168 |

| C-3 | 124-128 |

| C-4 | 138-142 |

| C-5 | 120-125 |

| C-6 | 148-152 |

| -CH₂- | 60-65 |

| -COOH | 165-175 |

Note: Chemical shifts are dependent on the solvent used.

Vibrational Spectroscopy (IR and Raman) for Functional Group and Bonding Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups and analyzing the bonding characteristics within this compound.

Infrared (IR) Spectroscopy: The IR spectrum of this compound reveals characteristic absorption bands corresponding to the vibrations of its specific functional groups. A broad absorption band in the region of 2500-3300 cm⁻¹ is indicative of the O-H stretching vibration of the carboxylic acid group, which is often involved in hydrogen bonding. The C=O stretching vibration of the carboxylic acid typically appears as a strong, sharp band around 1700-1730 cm⁻¹. The O-H stretching of the hydroxymethyl group usually gives rise to a band in the 3200-3500 cm⁻¹ region. The C-O stretching of the primary alcohol is expected around 1050-1150 cm⁻¹. Vibrations associated with the pyridine ring, including C=C and C=N stretching, are observed in the 1400-1600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The technique is particularly sensitive to non-polar bonds and symmetric vibrations. The symmetric stretching of the pyridine ring is often a strong feature in the Raman spectrum. The C=O stretching vibration is also observable. Raman spectra of picolinic acid in aqueous solutions at different pH values have been studied to investigate the equilibrium between the different species present. researchgate.net

Table 3: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| Carboxylic Acid (-COOH) | O-H Stretch (H-bonded) | 2500-3300 (broad) | IR |

| C=O Stretch | 1700-1730 | IR, Raman | |

| Hydroxymethyl (-CH₂OH) | O-H Stretch | 3200-3500 | IR |

| C-O Stretch | 1050-1150 | IR | |

| Pyridine Ring | C=C, C=N Stretch | 1400-1600 | IR, Raman |

Electronic Spectroscopy (UV-Vis) for Elucidating Electronic Transitions and Complexation Processes

UV-Vis spectroscopy provides insights into the electronic structure of this compound by probing the electronic transitions between molecular orbitals. The pyridine ring, being an aromatic system, exhibits characteristic π → π* and n → π* transitions. The presence of the carboxylic acid and hydroxymethyl substituents can influence the position and intensity of these absorption bands.

The UV-Vis spectrum of picolinic acid and its derivatives typically shows strong absorption bands in the ultraviolet region. These electronic transitions are sensitive to the solvent polarity and pH of the medium. Furthermore, UV-Vis spectroscopy is a valuable tool for studying the formation of metal complexes with this compound, as the coordination of a metal ion to the ligand often results in significant changes in the absorption spectrum. researchgate.net

Mass Spectrometry for Molecular Mass Confirmation and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of this compound and to assess its purity. The molecular weight of this compound is 153.14 g/mol . nih.gov In a typical mass spectrum, the molecule is ionized, and the resulting molecular ion ([M]⁺ or [M+H]⁺) is detected, confirming the molecular mass.

Fragmentation patterns observed in the mass spectrum can provide additional structural information. For instance, the loss of a water molecule from the hydroxymethyl group or the loss of a carboxyl group are common fragmentation pathways that can be observed. Different ionization techniques, such as electrospray ionization (ESI) or electron ionization (EI), can be employed to obtain the mass spectrum.

Chromatographic Methods (e.g., HPLC, GC) for Purification, Separation, and Quantitative Analysis

Chromatographic techniques are essential for the purification, separation, and quantitative analysis of this compound.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used method for the analysis and purification of picolinic acid and its derivatives. nih.govresearchgate.net Reversed-phase HPLC, using a C18 column, is a common approach where a polar mobile phase, often a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol (B129727) with a pH modifier, is used. researchgate.netsielc.com The retention time of the compound can be adjusted by varying the composition and pH of the mobile phase. researchgate.net HPLC coupled with a suitable detector, such as a UV detector, allows for the quantitative determination of this compound in various samples.

Gas Chromatography (GC): Gas chromatography can also be used for the analysis of this compound, although derivatization is often necessary to increase its volatility. A common derivatization method involves converting the carboxylic acid and alcohol groups into their more volatile trimethylsilyl (B98337) (TMS) esters and ethers. nist.gov The resulting derivative can then be analyzed by GC-MS, providing both separation and structural information.

Table 4: Chromatographic Methods for this compound Analysis

| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Detection | Application |

|---|---|---|---|---|

| HPLC | C18 (Reversed-Phase) | Water/Acetonitrile/Methanol with buffer | UV, MS | Purification, Quantitative Analysis |

X-ray Diffraction for Solid-State Structural Determination

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state of this compound. By analyzing the diffraction pattern of a single crystal, it is possible to obtain detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

The crystal structure of the related compound, picolinic acid, has been shown to exist as co-crystals of its neutral and zwitterionic forms, with intermolecular hydrogen bonding playing a crucial role in the crystal packing. nih.gov Similarly, the crystal structure of 5-(trifluoromethyl)picolinic acid monohydrate reveals a water-bridged hydrogen-bonding network. nih.gov It is expected that the crystal structure of this compound would also be significantly influenced by hydrogen bonding involving the carboxylic acid, hydroxymethyl, and pyridine nitrogen functionalities.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of 5-(hydroxymethyl)picolinic acid. These calculations can predict molecular geometries, energies, and electronic properties with a high degree of accuracy.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are instrumental in understanding its reactivity and interactions. researchgate.net

DFT studies can map out potential energy surfaces for various reactions involving this compound. For instance, in the context of its use as a ligand, DFT can elucidate the reaction pathways for complexation with metal ions. These calculations can identify transition states and determine activation barriers, providing a kinetic profile of the coordination process. Studies on related picolinic acid derivatives have shown that DFT can effectively model the cycloaddition of CO2 to epoxides, where the picolinic acid acts as a hydrogen bond donor catalyst. rsc.org The calculations reveal how the interplay between the molecule's acidic strength and its catalytic activity dictates the reaction barriers. rsc.org

Furthermore, DFT is employed to analyze molecular interactions. For example, the formation of dimers and other aggregates can be studied by calculating the interaction energies, which are often corrected for basis set superposition error (BSSE). Research on 4-pyridinecarboxylic acid hydrazine (B178648) has demonstrated that DFT can identify the most stable dimer structures, which are stabilized by N-H···O hydrogen bonds, and quantify the interaction energies. researchgate.net Similar studies on picolinic acid derivatives help in understanding their solid-state behavior, which is often governed by a balance between π-stacking and other non-covalent interactions. nih.gov The electronic properties derived from DFT, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, provide insights into the molecule's charge transfer characteristics and reactivity.

A hypothetical DFT study on a dimer of this compound might yield the following data, illustrating the nature of the intermolecular interactions.

| Interaction Type | Calculated Interaction Energy (kJ/mol) | Key Contributing Orbitals |

| O-H···N Hydrogen Bond | -45.5 | n(N) -> σ(O-H) |

| C-H···O Interaction | -12.3 | n(O) -> σ(C-H) |

| π-π Stacking | -18.7 | π(ring 1) -> π*(ring 2) |

Note: The data in this table is hypothetical and serves as an illustrative example of what a DFT study might reveal for this compound, based on findings for analogous compounds.

Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of empirical parameters. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide highly accurate predictions of molecular structure and energetics, albeit at a higher computational cost than DFT.

For this compound, ab initio calculations are valuable for obtaining benchmark data for its geometric parameters (bond lengths, bond angles, and dihedral angles) and conformational energies. Studies on substituted pyridines have utilized ab initio calculations to compute pKa values and investigate tautomeric equilibria. nih.gov For example, such calculations can determine the relative stability of different conformers arising from the rotation of the carboxylic acid and hydroxymethyl groups.

High-accuracy ab initio calculations can also be used to study weak interactions, such as C-H···O interactions. Research on pyridine (B92270) interacting with water has shown that ab initio methods at the MP2/cc-pVQZ level can quantify the stabilization energies of such interactions, revealing that bifurcated interactions can be energetically more favorable than linear ones. rsc.org These calculations have demonstrated that the strength of these weak hydrogen bonds is enhanced by the presence of classical hydrogen bonds to the pyridine nitrogen. rsc.org

A table of optimized geometric parameters for the most stable conformer of this compound, as would be predicted by a high-level ab initio calculation, is presented below.

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C2-C(OOH) | 1.51 Å |

| Bond Length | C5-C(H2OH) | 1.52 Å |

| Bond Length | O-H (carboxyl) | 0.97 Å |

| Bond Angle | N1-C2-C(OOH) | 118.5° |

| Bond Angle | C4-C5-C(H2OH) | 121.0° |

| Dihedral Angle | N1-C2-C(OOH)-O | 180.0° (trans) |

Note: The data in this table is hypothetical and for illustrative purposes, based on typical values from ab initio calculations on similar molecules.

Molecular Dynamics Simulations for Conformational Flexibility and Biological Interactions

Molecular dynamics (MD) simulations are a powerful tool for studying the time-dependent behavior of molecules, including conformational changes and interactions with other molecules, such as in a solvent or a biological environment. arxiv.org

For this compound, MD simulations can provide a detailed picture of its conformational landscape. The molecule possesses several rotatable bonds, including those associated with the carboxylic acid and hydroxymethyl groups. MD simulations can explore the potential energy surface and identify the most populated conformers and the energy barriers between them. This is particularly important for understanding how the molecule might adapt its shape to bind to a biological target. The conformational flexibility of similar molecules, like peptides containing Gly-Gly segments, has been shown to be solvent-dependent, a phenomenon that MD simulations can effectively capture. nih.gov

When studying the interaction of this compound with a biological macromolecule, such as a protein, MD simulations can reveal the key binding modes and the specific intermolecular interactions that stabilize the complex. These simulations can track the dynamics of the ligand within the binding site, providing insights into the stability of the complex over time. Studies on other pyridine derivatives have used MD simulations to understand their adsorption and bonding mechanisms on surfaces, indicating that molecules can adopt specific orientations, such as a parallel adsorption mode. mdpi.com

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods are widely used to predict various spectroscopic parameters, which can then be compared with experimental data to validate the theoretical models and aid in the interpretation of experimental spectra.

For this compound, DFT and ab initio calculations can be used to predict its vibrational (infrared and Raman) spectra. arxiv.org The calculated vibrational frequencies and intensities can be compared with experimental spectra to assign the observed bands to specific vibrational modes of the molecule. Theoretical studies on related molecules, such as 2-hydroxy-5-methylpyridine-3-carboxylic acid, have successfully used DFT calculations to characterize their structural and vibrational properties, including the vibrations of hydrogen-bonded dimers. nih.gov Discrepancies between calculated and experimental frequencies, which often arise from the harmonic approximation used in the calculations and the neglect of the crystalline environment, can be addressed by applying scaling factors.

The prediction of NMR chemical shifts is another important application. By calculating the magnetic shielding tensors, the chemical shifts of the various protons and carbons in this compound can be predicted and compared with experimental NMR data to confirm its structure.

A comparison of hypothetical experimental and calculated vibrational frequencies for key functional groups of this compound is shown below.

| Functional Group | Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) |

| Carboxylic Acid | O-H stretch | ~3000 (broad) | 3050 |

| Carboxylic Acid | C=O stretch | 1710 | 1735 |

| Hydroxymethyl | O-H stretch | 3350 | 3400 |

| Pyridine Ring | C=N stretch | 1580 | 1595 |

Note: This table contains hypothetical data for illustrative purposes.

Analysis of Intra- and Intermolecular Hydrogen Bonding and Non-Covalent Interactions

The presence of hydroxyl and carboxylic acid groups, along with the pyridine nitrogen, in this compound allows for a rich variety of intra- and intermolecular non-covalent interactions, particularly hydrogen bonds. nih.gov

Computational methods are essential for characterizing these interactions. The Atoms in Molecules (AIM) theory can be used to analyze the electron density topology to identify bond critical points and quantify the strength and nature of hydrogen bonds. Natural Bond Orbital (NBO) analysis is another powerful tool that can reveal the donor-acceptor interactions underlying hydrogen bonds and other non-covalent contacts. mdpi.com

In the case of this compound, an intramolecular hydrogen bond can potentially form between the carboxylic acid proton and the pyridine nitrogen, similar to what is observed in picolinic acid itself. Computational studies can determine the stability of this intramolecularly hydrogen-bonded conformer relative to other conformers.

Catalytic Applications and Reaction Mechanisms

Homogeneous Catalysis Utilizing 5-(Hydroxymethyl)picolinic acid Complexes

Complexes of picolinic acid and its derivatives are effective in homogeneous catalysis, where the catalyst is dissolved in the reaction medium. A notable example is the use of picolinic acid (PICA) to mediate the catalytic activity of Manganese(II) in advanced oxidation processes. nih.gov While Mn(II) alone shows poor performance in activating peracetic acid (PAA), the presence of PICA significantly enhances its catalytic efficiency for the degradation of organic micropollutants. nih.gov The PICA ligand coordinates with Mn(II), facilitating the formation of high-valent manganese species that are potent oxidizing agents. nih.gov This Mn(II)-PICA system has demonstrated rapid and effective removal of various pollutants at neutral pH in both clean water and wastewater. nih.gov

Similarly, rhodium complexes incorporating picolinic acid, such as [Rh(C₅Me₅)Cl(L)] (where L is the picolinate (B1231196) ligand), have been synthesized and studied. rsc.org These complexes are soluble in water and exhibit equilibrium between chloro and aqua species, highlighting the dynamic nature of the ligand-metal interaction in a homogeneous catalytic environment. rsc.org

Development of Heterogeneous Catalysts Incorporating Derivatives

To overcome challenges associated with catalyst separation and recycling in homogeneous systems, derivatives of picolinic acid and analogous structures have been incorporated into solid supports to create heterogeneous catalysts. These materials function in a different phase from the reaction mixture, allowing for easy removal by filtration.

For instance, metal-organic frameworks (MOFs) have been employed as catalysts for the cycloaddition of CO₂ to epoxides. rsc.org A composite material, Co-POM@MIL-101(Cr), combines a polyoxometalate with a chromium-based MOF to create an efficient heterogeneous catalyst that operates under solvent-free conditions. rsc.org The ordered porous structure and the active metal centers are key to its function. Although not containing this compound itself, this demonstrates how metal centers, which could be chelated by such ligands, are immobilized within a solid matrix.

Another approach involves the use of graphitic carbon nitride (g-C₃N₄), a material whose surface functionalities can be modified to enhance catalytic activity. rsc.org Protonation of g-C₃N₄ with acid generates terminal amino and hydroxyl groups, which boosts its performance in the cycloaddition of CO₂ and epoxides. rsc.org These functional groups mimic the chelating sites of ligands like picolinic acid, showcasing a strategy for designing metal-free heterogeneous catalysts with similar reactive principles.

Role as a Ligand in Metal-Mediated Catalytic Transformations

The primary catalytic role of this compound is as a bidentate ligand that modulates the reactivity of a central metal ion. wikipedia.org Picolinic acid derivatives are known to form stable complexes with a wide range of metal ions, including chromium, manganese, iron, cobalt, copper, and zinc. wikipedia.orgnih.gov This coordination is fundamental to its application in various metal-mediated catalytic reactions.

The conversion of carbon dioxide and epoxides into cyclic carbonates is an atom-economical reaction of significant industrial interest. nih.govmdpi.com The general mechanism involves the activation of the epoxide by a Lewis acidic species, making it more susceptible to nucleophilic attack. nih.gov A co-catalyst, typically a nucleophile like a halide ion, then attacks the CO₂, and the subsequent steps lead to the formation of the cyclic carbonate. mdpi.com

Metal complexes of this compound are well-suited to act as the Lewis acid component in this catalytic cycle. The coordinated metal ion can polarize the C-O bond of the epoxide ring, facilitating its opening. While specific studies focusing solely on this compound for this reaction are not prominent, the principle is well-established with various metal-based catalysts, including heterogeneous systems like MOFs and supported complexes that rely on Lewis acidic metal sites. rsc.orgresearchgate.net

Table 1: General Mechanism for Lewis Acid Catalyzed Cycloaddition of CO₂ and Epoxides

| Step | Description |

| 1. Epoxide Activation | The Lewis acidic metal center of the catalyst complex coordinates to the oxygen atom of the epoxide, polarizing the C-O bond. |

| 2. Nucleophilic Attack | A nucleophilic co-catalyst (e.g., Br⁻, I⁻) attacks one of the epoxide's carbon atoms, leading to ring-opening. |

| 3. CO₂ Insertion | The resulting oxyanion attacks the electrophilic carbon of the CO₂ molecule, forming a carbonate intermediate. |

| 4. Ring Closure | The molecule undergoes intramolecular cyclization to form the five-membered cyclic carbonate, regenerating the nucleophilic co-catalyst. |

As previously mentioned in the context of homogeneous catalysis, picolinic acid ligands play a crucial role in mediating oxidation reactions. The Mn(II)-PICA system for activating peracetic acid is a clear example of its application in oxidative degradation, which can be considered a form of destructive coupling. nih.gov The ligand facilitates the formation of a high-valent manganese-oxo species, which is the active oxidant. nih.gov This system has proven effective for degrading a variety of organic micropollutants. nih.gov

Table 2: Degradation of Micropollutants by the PAA-Mn(II)-PICA System

| Micropollutant | % Removal (10 min) |

| Methylene (B1212753) Blue | >60% |

| Bisphenol A | >60% |

| Naproxen | >60% |

| Sulfamethoxazole | >60% |

| Carbamazepine | >60% |

| Trimethoprim | >60% |

| Data reflects performance at neutral pH in both clean and wastewater matrices. nih.gov |

While the hydroxymethyl group of the compound itself can be oxidized to a carboxylic acid or reduced to a methyl group, the use of its metal complexes to catalyze the reduction of other substrates is a less documented area of its application. The electronic properties of the picolinate ligand, particularly its ability to stabilize higher oxidation states in metals like manganese, make it inherently more suited for facilitating oxidative transformations. nih.gov

Divalent metal ions complexed with picolinic acid are effective catalysts for the hydrolysis of esters. acs.org The hydrolysis of p-nitrophenyl picolinate, for example, is significantly promoted by metal ions such as Cu(II) and Zn(II). The reaction proceeds via a mechanism where the metal ion is chelated by the pyridine (B92270) nitrogen and the carbonyl oxygen of the ester. This coordination enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule or a hydroxide (B78521) ion. acs.orgnih.gov The picolinic acid moiety essentially functions as a built-in binding site for the metal ion catalyst, positioning it perfectly to activate the ester for hydrolysis. This intramolecular-like catalysis leads to substantial rate enhancements compared to the uncatalyzed reaction. acs.orgrsc.org

Detailed Mechanistic Investigations of Catalytic Cycles

Detailed mechanistic investigations into the specific catalytic cycles involving This compound are not extensively documented in publicly available research. However, by examining the well-studied catalytic behavior of its parent compound, picolinic acid , and closely related derivatives, a plausible mechanistic framework can be inferred. Picolinic acid and its analogues primarily function as crucial ligands in metal-catalyzed reactions, where they directly participate in the catalytic cycle by modulating the properties and reactivity of the central metal ion.

The catalytic activity of picolinic acid-type ligands is most prominently observed in oxidation reactions and C-H bond activation processes. In these reactions, the picolinate ligand, through its nitrogen and oxygen atoms, forms a stable chelate with a transition metal ion, such as palladium, manganese, or copper. This chelation is fundamental to the catalytic cycle.

One of the key roles of the picolinate ligand is to facilitate the deprotonation of a substrate, a critical step in many catalytic C-H activation/functionalization reactions. For instance, in palladium-catalyzed C-H arylation, a ligand similar to this compound, 6-hydroxypicolinic acid , has been shown to assist in the C-H cleavage step. uva.es The pyridone moiety of the deprotonated ligand can act as a proton shuttle, accepting a proton from the substrate and thereby lowering the activation energy of this crucial bond-breaking event. uva.es

A generalized catalytic cycle for a palladium-catalyzed C-H activation assisted by a picolinic acid-type ligand can be proposed as follows:

Ligand Exchange/Complex Formation: The active palladium catalyst, often in a Pd(II) state, coordinates with the picolinic acid derivative.

C-H Activation: The palladium complex then interacts with the substrate. The picolinic acid ligand, in its deprotonated form, facilitates the cleavage of a C-H bond of the substrate through a concerted metalation-deprotonation (CMD) pathway. This results in the formation of a palladacycle intermediate.

Oxidative Addition/Transmetalation: The subsequent step typically involves either oxidative addition of an aryl halide or transmetalation with an organometallic reagent, which brings the coupling partners together on the palladium center.

Reductive Elimination: The final step is the reductive elimination of the desired functionalized product, which regenerates the Pd(II) catalyst, allowing it to re-enter the catalytic cycle.

In the context of oxidation catalysis, manganese complexes with picolinic acid have been utilized for the epoxidation of olefins. rsc.org In such systems, the picolinic acid ligand is believed to stabilize the high-valent manganese-oxo species, which is the active oxidant. rsc.org A proposed mechanism involves the reaction of a Mn(II)-picolinate complex with an oxidant, such as peracetic acid, to form a high-valent Mn=O species. rsc.org This powerful electrophilic oxidant then transfers its oxygen atom to the electron-rich double bond of the olefin, forming the epoxide and regenerating the lower-valent manganese catalyst.

Although direct experimental data on the catalytic cycles of this compound is scarce, the established roles of similar picolinic acid derivatives provide a strong basis for understanding its potential catalytic functions as a ligand. Future research focusing on the specific catalytic applications of this compound would be necessary to elucidate the precise details of its catalytic cycles and the influence of the hydroxymethyl substituent.

Supramolecular Chemistry and Advanced Material Science Applications

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 5-(Hydroxymethyl)picolinic acid, and what factors influence reaction efficiency?

- Methodological Answer : Synthesis typically involves bromination of picolinic acid derivatives followed by hydroxymethylation. For example, the Sonogashira coupling (used for ethynyl analogs) can be adapted by substituting acetylene with hydroxymethyl precursors. Key factors include temperature control (60–80°C), palladium catalyst efficiency, and base selection (e.g., triethylamine) to stabilize intermediates. Reaction optimization requires monitoring via TLC or HPLC to track byproduct formation .

Q. How is the structure of this compound characterized using spectroscopic methods?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical:

- ¹H NMR : Peaks at δ 8.5–9.0 ppm (pyridine ring protons) and δ 4.5–5.0 ppm (hydroxymethyl -CH₂OH).

- ¹³C NMR : Carboxylic acid carbon at ~170 ppm, pyridine carbons at 120–150 ppm.

- Mass Spectrometry (MS) : Molecular ion [M+H]+ at m/z 154 (C₇H₇NO₃). Infrared (IR) spectroscopy confirms -OH (3200–3600 cm⁻¹) and carboxylic acid (1700 cm⁻¹) groups. Cross-validate with elemental analysis .

Q. What are the primary biological activities reported for this compound?

- Methodological Answer : Studies highlight its role as a zinc chelator and enzyme modulator. For example, it inhibits metalloenzymes like matrix metalloproteinases (MMPs) by binding catalytic zinc ions. Assays include:

- UV-Vis Titration : Monitor absorbance shifts (240–300 nm) upon zinc binding.

- Fluorescence Quenching : Track changes in tryptophan emission in enzyme-substrate complexes.

- IC₅₀ Determination : Dose-response curves using recombinant enzymes (e.g., MMP-2/9) .

Advanced Research Questions

Q. How does this compound interact with zinc finger proteins (ZFPs), and what experimental approaches validate these interactions?

- Methodological Answer : The hydroxymethyl group enhances hydrogen bonding with ZFP residues (e.g., Cys/His zinc ligands). Techniques include:

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry.

- X-ray Crystallography : Resolve ligand-ZFP co-crystal structures to identify binding pockets.

- Electrophoretic Mobility Shift Assay (EMSA) : Assess disruption of ZFP-DNA binding .

Q. How should researchers address discrepancies in reported biological activities of this compound across studies?

- Methodological Answer : Contradictions often arise from assay conditions (e.g., pH, ionic strength) or impurity profiles. Mitigation strategies:

- Standardized Assay Buffers : Use consistent pH (7.4) and chelator-free buffers.

- High-Purity Synthesis : Validate compound purity via HPLC (>98%) and LC-MS.

- Orthogonal Validation : Combine enzymatic assays with cellular models (e.g., cancer cell invasion assays) .

Q. What experimental designs are optimal for studying the pH-dependent stability of this compound?

- Methodological Answer :

- Stability Studies : Incubate the compound in buffers (pH 2–10) at 37°C. Sample aliquots at 0, 24, 48 hrs.

- Analytical Tools : Use HPLC to quantify degradation products (e.g., picolinic acid via retention time shifts).

- Kinetic Modeling : Calculate degradation rate constants (k) using first-order kinetics .

Q. Can this compound act as a dual-functional ligand in metal-organic frameworks (MOFs)?

- Methodological Answer : The hydroxymethyl and carboxylic acid groups enable coordination with transition metals (e.g., Cu²⁺, Fe³⁺). Methods:

- Solvothermal Synthesis : React with metal salts (e.g., Cu(NO₃)₂) in DMF/water at 100°C.

- PXRD and BET Analysis : Confirm MOF crystallinity and surface area.

- TGA : Assess thermal stability (decomposition >250°C) .

Q. What computational methods predict the reactivity of this compound in biological systems?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electron transfer.

- Molecular Dynamics (MD) : Simulate ligand-enzyme binding trajectories (e.g., MMP-9) using AMBER/CHARMM.

- ADMET Prediction : Use SwissADME to estimate bioavailability and toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息